1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of a piperidine derivative with a fluorinated ethanone. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2-hydroxy-2-phenylethan-1-one
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Comparison: 1-(3,3-Difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoroethanone moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8F5NO2 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-(3,3-difluoro-4-hydroxypiperidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H8F5NO2/c8-6(9)3-13(2-1-4(6)14)5(15)7(10,11)12/h4,14H,1-3H2 |
InChI Key |
CJZKRTILVHXWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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